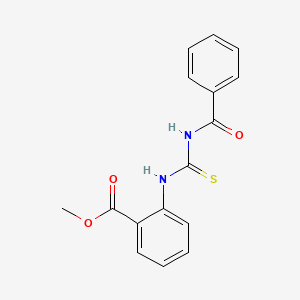

Methyl 2-(3-benzoylthioureido)benzoate

Übersicht

Beschreibung

Methyl 2-(3-benzoylthioureido)benzoate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It belongs to the class of thiourea derivatives and has a molecular formula of C16H13N2O3S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-benzoylthioureido)benzoate typically involves the reaction of methyl 2-aminobenzoate with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-benzoylthioureido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoyl and thiourea groups.

Reduction: Reduced forms of the benzoyl and thiourea groups.

Substitution: Substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Biofungicide Potential

MBTB has been identified as a promising biofungicide due to its antifungal properties. Research indicates that compounds in the thiourea class exhibit significant antifungal activity, making MBTB a candidate for agricultural pest management. Its ability to inhibit fungal growth can be particularly beneficial in crop protection strategies, offering an eco-friendly alternative to traditional fungicides.

Medicinal Chemistry

Antibacterial and Antifungal Properties

Thiourea derivatives, including MBTB, are known for their diverse biological activities. Studies have shown that MBTB possesses antibacterial and antifungal properties, which can be exploited in drug development. The compound's structure allows it to interact with biological systems effectively, suggesting its potential as a lead compound in the synthesis of new therapeutic agents.

Mechanism of Action

The precise mechanisms through which MBTB exerts its biological effects are still under investigation. Preliminary studies suggest that it may act by disrupting cellular processes in pathogens, although detailed enzyme assays and cell viability tests are required to elucidate these mechanisms further.

Material Science

Nonlinear Optical (NLO) Applications

Recent investigations into the optical properties of MBTB have revealed its potential as a nonlinear optical material. Quantum chemical calculations indicate that MBTB exhibits significant third-order NLO polarizability, making it suitable for applications in advanced photonic devices such as laser frequency modulators and optical data storage systems. The calculated static γ amplitude for MBTB is approximately esu, which is notably higher than many other organic compounds .

Crystallographic Studies

Single-crystal diffraction analysis has confirmed the molecular structure of MBTB and provided insights into its crystal packing and intermolecular interactions. The stability of its crystalline form is attributed to strong noncovalent interactions such as N–H···O bonding, which plays a crucial role in determining its physical properties and potential applications in material science .

Synthesis and Characterization

Synthesis Pathways

The synthesis of MBTB typically involves reactions between thiourea derivatives and aromatic compounds. Common methods include acylation reactions that yield high purity and yield rates. Understanding these synthetic pathways is essential for scaling up production for industrial applications.

Characterization Techniques

MBTB has been characterized using various techniques including:

- NMR Spectroscopy: To confirm the molecular structure.

- X-ray Crystallography: For detailed structural analysis.

- Hirshfeld Surface Analysis: To study molecular interactions within the crystal lattice .

-

Antifungal Activity Study:

A study demonstrated that MBTB effectively inhibited the growth of several fungal strains commonly affecting crops. The results indicated a dose-dependent response, highlighting its potential as an agricultural biofungicide. -

NLO Material Investigation:

Research focused on the NLO properties of MBTB showed that it could serve as an efficient material in photonic applications due to its high polarizability values compared to other known compounds.

Wirkmechanismus

The mechanism of action of Methyl 2-(3-benzoylthioureido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Methyl 2-(3-benzoylthioureido)benzoate (MBTB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is classified as an unsymmetrical acyl thiourea derivative. Its unique structure includes a methyl ester and a thiourea moiety, which contribute to its reactivity and biological interactions. The compound can be synthesized through various pathways, typically involving reactions between thiourea derivatives and aromatic compounds.

Antifungal Activity

Research indicates that MBTB exhibits antifungal properties , making it a candidate for further investigation in agricultural and pharmaceutical applications. Its mechanism of action in antifungal activity may involve disrupting fungal cell membranes or inhibiting specific metabolic pathways critical for fungal growth.

Antiviral Potential

MBTB has shown promise as an antiviral agent , particularly against influenza viruses. In studies involving MDCK cells infected with H1N1 and H3N2 strains, MBTB demonstrated significant antiviral effects, with inhibition rates reaching up to 82.9% at concentrations of 64 µM. The effective concentration (EC50) values were notably lower than the cytotoxic threshold, indicating its potential as a therapeutic agent .

Tyrosinase Inhibition

Another notable biological activity is the inhibition of tyrosinase , an enzyme involved in melanin production. Compounds with similar structures have been investigated for their ability to inhibit tyrosinase, which could be beneficial in treating hyperpigmentation disorders. Although specific data on MBTB's tyrosinase inhibition is limited, related compounds have shown promising results in this area .

The biological activity of MBTB can be attributed to several mechanisms:

- Intramolecular Interactions : The compound's structure allows for intramolecular hydrogen bonding, which stabilizes its conformation and enhances its reactivity towards biological targets .

- Noncovalent Interactions : Crystal packing studies indicate that noncovalent interactions such as N–H···O bonding play a crucial role in the compound's stability and biological efficacy .

- Cellular Interactions : Preliminary studies suggest that MBTB may interact with cellular components, affecting pathways involved in cell proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated.

Research Findings and Case Studies

Recent studies have focused on the synthesis and characterization of MBTB along with its biological evaluations:

Eigenschaften

IUPAC Name |

methyl 2-(benzoylcarbamothioylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-21-15(20)12-9-5-6-10-13(12)17-16(22)18-14(19)11-7-3-2-4-8-11/h2-10H,1H3,(H2,17,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHZYUXTUBJGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358212 | |

| Record name | Methyl 2-[(benzoylcarbamothioyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77711-35-4 | |

| Record name | Methyl 2-[(benzoylcarbamothioyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.